Cot阻害剤-1

概要

説明

科学的研究の応用

Cot inhibitor-1 has a wide range of scientific research applications:

Chemistry: Used as a tool to study kinase inhibition and signal transduction pathways.

Biology: Helps in understanding the role of Cot protein kinase in cellular processes.

Medicine: Potential therapeutic applications in treating inflammatory diseases and certain cancers.

Industry: Used in the development of new drugs and therapeutic agents .

作用機序

Cot阻害剤-1は、Cotタンパク質キナーゼを選択的に阻害することによってその効果を発揮します。この阻害は、炎症と免疫応答に関与するシグナル伝達経路を混乱させます。この化合物は、Cotタンパク質キナーゼのキナーゼドメインを標的とし、その活性化とそれに続く下流シグナル伝達を阻害します。 これにより、腫瘍壊死因子-αなどの炎症性サイトカインの産生が減少します .

類似の化合物との比較

類似の化合物

腫瘍進展遺伝子座2阻害剤: 腫瘍進展遺伝子座2キナーゼの別の選択的阻害剤。

マイトジェン活性化プロテインキナーゼキナーゼキナーゼ8阻害剤: 機能は似ていますが、選択性と効力プロファイルが異なる場合があります

独自性

This compoundは、Cotタンパク質キナーゼを阻害する際の高い選択性と効力により独自性があります。 低濃度で腫瘍壊死因子-αの産生を大幅に減少させる能力は、他の類似の化合物とは一線を画しています .

生化学分析

Biochemical Properties

Cot Inhibitor-1 interacts with the Tpl2 kinase, a protein that plays a crucial role in the MAPK/ERK pathway . The inhibition of this pathway by Cot Inhibitor-1 can lead to changes in cellular processes, including inflammation and cell proliferation .

Cellular Effects

Cot Inhibitor-1 has been shown to have significant effects on various types of cells. It inhibits the production of TNF-alpha, a cytokine involved in systemic inflammation . This suggests that Cot Inhibitor-1 may have potential therapeutic applications in conditions characterized by excessive inflammation .

Molecular Mechanism

Cot Inhibitor-1 exerts its effects at the molecular level primarily through the inhibition of the Tpl2 kinase . This inhibition disrupts the MAPK/ERK signaling pathway, which can lead to changes in gene expression and cellular function .

Metabolic Pathways

Cot Inhibitor-1 is involved in the MAPK/ERK signaling pathway through its inhibition of the Tpl2 kinase . This pathway is crucial for various cellular processes, including cell proliferation and inflammation .

準備方法

合成経路および反応条件

Cot阻害剤-1の合成は、キノリン構造のコア部分の調製から始まる複数のステップを伴います。反応条件は、通常、塩素化剤、フッ素化剤、およびアミンなどのさまざまな試薬の使用を含みます。 最終生成物は、再結晶およびクロマトグラフィーを含む一連の精製ステップを経て得られます .

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するために反応条件を最適化することが含まれます。これには、温度、圧力、および反応時間の制御が含まれます。 最終生成物は、一貫性と安全性を確保するために厳しい品質管理措置を受けます .

化学反応の分析

反応の種類

Cot阻害剤-1は、次のようなさまざまな種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、多くの場合、過酸化水素などの酸化剤を使用して行われます。

還元: この反応は、水素の付加または酸素の除去を伴い、一般的に水素化ホウ素ナトリウムなどの還元剤を使用して行われます。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりキノリン誘導体が生成される場合があり、還元によりアミン誘導体が生成される場合があります .

科学研究への応用

This compoundは、広範囲にわたる科学研究への応用があります。

化学: キナーゼ阻害とシグナル伝達経路を研究するためのツールとして使用されます。

生物学: 細胞プロセスにおけるCotタンパク質キナーゼの役割を理解するのに役立ちます。

医学: 炎症性疾患や特定の癌の治療における潜在的な治療用途。

産業: 新しい医薬品や治療薬の開発に使用されています .

類似化合物との比較

Similar Compounds

Tumor Progression Locus 2 Inhibitor: Another selective inhibitor of Tumor Progression Locus 2 kinase.

Mitogen-Activated Protein Kinase Kinase Kinase 8 Inhibitor: Similar in function but may have different selectivity and potency profiles

Uniqueness

Cot inhibitor-1 is unique due to its high selectivity and potency in inhibiting Cot protein kinase. Its ability to significantly reduce tumor necrosis factor-alpha production at low concentrations sets it apart from other similar compounds .

生物活性

Cot inhibitor-1, identified by its CAS number 915365-57-0, is a potent inhibitor of the COT/Tpl2 kinase, which plays a significant role in various biological processes including inflammation and cancer. This article examines the biological activity of Cot inhibitor-1, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Cot (Cancer Osaka Thyroid) kinase is involved in signaling pathways that regulate pro-inflammatory cytokines and cell transformation. Cot inhibitor-1 selectively inhibits COT kinase activity, leading to decreased phosphorylation of downstream targets such as histone H3 and various transcription factors involved in oncogenesis.

Key Pathways Affected:

- MAPK Pathway : Cot activates the MAPK pathway, which is crucial for cell proliferation and survival. Inhibition of Cot disrupts this pathway, potentially reducing tumor growth.

- Cytokine Production : Cot kinase is essential for the production of TNFα and IL-1β in macrophages. Inhibition by Cot inhibitor-1 can modulate inflammatory responses, making it a candidate for treating inflammatory diseases like rheumatoid arthritis .

In Vitro Studies

Research has demonstrated that Cot inhibitor-1 effectively inhibits COT kinase activity in primary human cells. A study reported unprecedented nanomolar potency for inhibiting TNFα production in macrophages, indicating its potential utility in treating macrophage-driven inflammatory diseases .

In Vivo Studies

In animal models, Cot inhibitor-1 showed significant efficacy in preventing inflammation-driven symptoms, such as lameness in rats. This suggests a promising therapeutic application for conditions characterized by excessive inflammation .

Case Studies

- Cancer Models : In studies involving breast and prostate cancer cells, the inhibition of COT kinase resulted in reduced cell viability and proliferation. This supports the hypothesis that targeting COT can be an effective strategy in cancer therapy .

- Inflammatory Diseases : Clinical trials have indicated that Cot inhibitors can alleviate symptoms associated with inflammatory diseases by downregulating pro-inflammatory cytokines. For instance, a study demonstrated that pharmacological inhibition of COT significantly reduced TNFα levels in models of rheumatoid arthritis .

Data Table: Summary of Biological Activity

特性

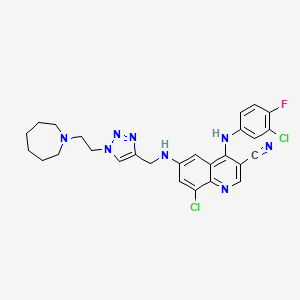

IUPAC Name |

6-[[1-[2-(azepan-1-yl)ethyl]triazol-4-yl]methylamino]-8-chloro-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27Cl2FN8/c28-23-12-19(5-6-25(23)30)34-26-18(14-31)15-33-27-22(26)11-20(13-24(27)29)32-16-21-17-38(36-35-21)10-9-37-7-3-1-2-4-8-37/h5-6,11-13,15,17,32H,1-4,7-10,16H2,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFKJFUFYPOTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCN2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27Cl2FN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468951 | |

| Record name | Cot inhibitor-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915365-57-0 | |

| Record name | Cot inhibitor-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。